N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 902484-34-8
VCID: VC11913909
InChI: InChI=1S/C19H17N5O4/c1-27-15-8-7-12(9-16(15)28-2)21-17(25)11-23-18-10-20-22-24(18)14-6-4-3-5-13(14)19(23)26/h3-10H,11H2,1-2H3,(H,21,25)
SMILES: COC1=C(C=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O)OC
Molecular Formula: C19H17N5O4
Molecular Weight: 379.4 g/mol

N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide

CAS No.: 902484-34-8

Cat. No.: VC11913909

Molecular Formula: C19H17N5O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide - 902484-34-8

Specification

CAS No. 902484-34-8
Molecular Formula C19H17N5O4
Molecular Weight 379.4 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide
Standard InChI InChI=1S/C19H17N5O4/c1-27-15-8-7-12(9-16(15)28-2)21-17(25)11-23-18-10-20-22-24(18)14-6-4-3-5-13(14)19(23)26/h3-10H,11H2,1-2H3,(H,21,25)
Standard InChI Key GRBLYPLWSVZMRQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O)OC

Introduction

The compound "N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H- triazolo[1,5-a]quinazolin-4-yl}acetamide" is a heterocyclic derivative incorporating both a triazoloquinazoline scaffold and a dimethoxyphenyl group. Compounds with similar structural motifs are widely studied in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Key Structural Features:

  • Triazolo[1,5-a]quinazoline Core: This bicyclic framework is known for its pharmacological relevance in drug discovery.

  • Dimethoxyphenyl Substitution: The 3,4-dimethoxyphenyl group enhances the lipophilicity and electronic properties of the molecule.

  • Acetamide Linkage: The acetamide moiety often contributes to hydrogen bonding interactions in biological systems.

Synthesis

While specific synthetic pathways for this compound were not available in the search results, compounds with similar structures are typically synthesized through multi-step reactions involving:

  • Formation of the Triazoloquinazoline Core:

    • Cyclization reactions using quinazoline derivatives and azides.

    • Eco-compatible catalysts such as palladium or green solvents are often employed.

  • Introduction of the Dimethoxyphenyl Group:

    • Electrophilic aromatic substitution or coupling reactions.

  • Amidation:

    • Acetylation using acetic anhydride or related reagents.

Biological Activity

Compounds containing triazoloquinazoline frameworks exhibit diverse biological activities:

  • Antimicrobial: Effective against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa.

  • Anticancer: Potential inhibitors of kinases and other cancer-related enzymes.

  • Anti-inflammatory: Modulation of inflammatory pathways through enzyme inhibition.

Drug Development

The structural versatility of this compound makes it a promising candidate for:

  • Target-based drug design.

  • Scaffold optimization for enhanced activity and reduced toxicity.

Challenges in Synthesis

Developing efficient synthetic routes for triazoloquinazoline derivatives often requires:

  • Optimizing reaction conditions to minimize byproducts.

  • Using sustainable methods to reduce environmental impact.

Future Directions

Further research into this compound could focus on:

  • Comprehensive biological evaluation across various disease models.

  • Structural modifications to enhance bioavailability and target specificity.

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